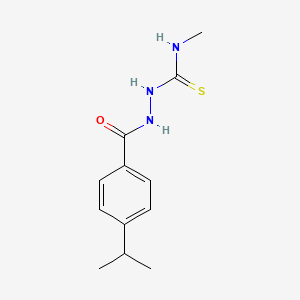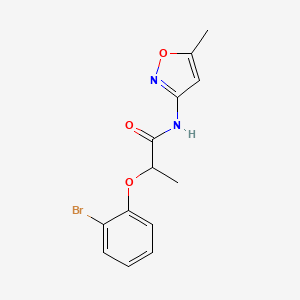![molecular formula C14H20N2O2 B4570841 (E)-N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B4570841.png)
(E)-N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)prop-2-enamide
Übersicht
Beschreibung
(E)-N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)prop-2-enamide is an organic compound with a complex structure that includes a dimethylamino group, a methoxyphenyl group, and a prop-2-enamide moiety
Wissenschaftliche Forschungsanwendungen
(E)-N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of 4-methoxybenzaldehyde, which is then subjected to a condensation reaction with (E)-3-(dimethylamino)prop-2-enamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wirkmechanismus
The mechanism of action of (E)-N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)prop-2-enamide: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
N-[2-(dimethylamino)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties.
N-[2-(dimethylamino)ethyl]-3-(4-chlorophenyl)prop-2-enamide:
Uniqueness
(E)-N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)prop-2-enamide is unique due to its specific structural features, including the (E)-configuration and the presence of both dimethylamino and methoxy groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(E)-N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16(2)11-10-15-14(17)9-6-12-4-7-13(18-3)8-5-12/h4-9H,10-11H2,1-3H3,(H,15,17)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIFEGIFGXTRNO-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C=CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCNC(=O)/C=C/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(4-morpholinyl)-2-oxoethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B4570761.png)
![N-(4-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4570771.png)
![4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4570783.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(4-pyridinylmethyl)thiourea](/img/structure/B4570790.png)
![4-[4-(Benzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B4570807.png)
![Pyrrolidin-1-yl[4-(pyrrolidin-1-ylmethyl)phenyl]methanone](/img/structure/B4570814.png)
![ethyl {2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4570818.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4570831.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4570847.png)
![N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B4570852.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4570855.png)


